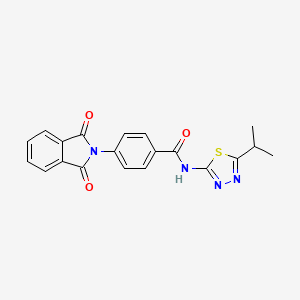
4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
描述
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-11(2)17-22-23-20(28-17)21-16(25)12-7-9-13(10-8-12)24-18(26)14-5-3-4-6-15(14)19(24)27/h3-11H,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVHWRPGPMDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(1,3-Dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure combining an isoindoline moiety with a thiadiazole derivative, which are known for their diverse biological effects.
Molecular Structure and Properties
The molecular formula of this compound is C20H16N4O3S, with a molecular weight of 392.43 g/mol. The structure includes functional groups that are significant for its biological activity, particularly the dioxoisoindoline and thiadiazole components.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S |
| Molecular Weight | 392.43 g/mol |
| Purity | ≥95% |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptotic cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values for these compounds often fall in the range of 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
The anticancer mechanisms attributed to thiadiazole derivatives include:
- Inhibition of DNA and RNA synthesis.
- Interaction with key kinases involved in tumorigenesis.
- Induction of apoptosis through mitochondrial pathways .
Other Biological Activities
In addition to anticancer effects, the compound may exhibit:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.
- Antioxidant Properties : The presence of specific functional groups contributes to the antioxidant capacity of the compound .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that structural modifications significantly influenced activity. For example, a compound with an ethoxy group showed an IC50 value of 5.36 µg/mL, while another variant with a furoyl moiety exhibited an IC50 value of 3.21 µg/mL .
Study 2: In Vivo Efficacy
An in vivo study demonstrated the targeting ability of a related thiadiazole compound in tumor-bearing mice models. The study highlighted the potential for these compounds to selectively target cancer cells while minimizing effects on healthy tissues .
科学研究应用
Based on the search results, here's what is known about the compound 4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide and related compounds:
About this compound
- It is a research compound with the molecular formula C20H16N4O3S and a molecular weight of 392.43.
- The compound's purity is usually around 95%.
- IUPAC name: 4-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide.
Potential applications based on related research:
Although the search results do not specifically detail the applications of this compound, they do provide information on related compounds and their potential applications, primarily as COX-II inhibitors .
- COX-II Inhibition: Several compounds with pyrazole, thiourea, benzimidazole, and diarylpyrazole structures have demonstrated COX-II inhibitory activity . For example, PYZ16 exhibited high COX-II inhibition and selectivity compared to Celecoxib .
- Anti-inflammatory Activity: Some of the compounds have shown in vivo anti-inflammatory activity . PYZ16, for instance, showed 64.28% inhibition compared to 57.14% for Celecoxib in one study .
- Dual COX-II/5-LOX Inhibition: Some compounds have the potential to inhibit both COX-II and 5-LOX .
Relevant Compounds
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has the molecular formula C12H13N3OS .
- N-{(2-(2,6-dioxo(3-piperidyl)-1,3-dioxo-2,3-dihydro-1H-isoindolin-4-yl)methyl}cyclopropylcarboxamide: This isoindole-imide compound is a TNF inhibitor .
- 4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate: The crystal structure of this compound has been determined .
- (1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl dimethylcarbamodithioate: This compound has various names and identifiers, including CAS number 6310-32-3 .
相似化合物的比较
Physicochemical Properties
- The 1,3-dioxoisoindolin moiety introduces a rigid, planar structure that could reduce solubility compared to more polar substituents like the cyanoacrylamido group in 7c–7d . This contrasts with the sulfonamide analog , which exhibits poor solubility despite its ionizable sulfonamide group.
Structural Advantages
- This feature is shared with the sulfonamide analog but absent in 7c–7f.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


